![molecular formula C17H20FNO B2447124 1-(4-Cyclobutylidenepiperidin-1-yl)-2-(4-fluorophenyl)ethanone CAS No. 2320376-07-4](/img/structure/B2447124.png)
1-(4-Cyclobutylidenepiperidin-1-yl)-2-(4-fluorophenyl)ethanone
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Overview
Description
1-(4-Cyclobutylidenepiperidin-1-yl)-2-(4-fluorophenyl)ethanone, commonly known as CPP or CPP-115, is a synthetic compound that has been extensively studied for its potential applications in the field of neuroscience. It is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase, which plays a crucial role in the metabolism of the neurotransmitter GABA.
Scientific Research Applications
CPP-115 has been extensively studied for its potential applications in the field of neuroscience. It has been shown to increase the levels of 1-(4-Cyclobutylidenepiperidin-1-yl)-2-(4-fluorophenyl)ethanone in the brain, which can have a number of therapeutic effects. For example, it has been shown to be effective in the treatment of epilepsy, anxiety disorders, and addiction.
Mechanism of Action
The mechanism of action of CPP-115 involves the inhibition of 1-(4-Cyclobutylidenepiperidin-1-yl)-2-(4-fluorophenyl)ethanone aminotransferase, which is responsible for the breakdown of 1-(4-Cyclobutylidenepiperidin-1-yl)-2-(4-fluorophenyl)ethanone in the brain. By inhibiting this enzyme, CPP-115 increases the levels of 1-(4-Cyclobutylidenepiperidin-1-yl)-2-(4-fluorophenyl)ethanone in the brain, which can have a number of therapeutic effects.
Biochemical and Physiological Effects:
CPP-115 has been shown to have a number of biochemical and physiological effects. For example, it has been shown to increase the levels of 1-(4-Cyclobutylidenepiperidin-1-yl)-2-(4-fluorophenyl)ethanone in the brain, which can have a calming effect and reduce anxiety. It has also been shown to reduce the severity and frequency of seizures in animal models of epilepsy. Additionally, it has been shown to reduce drug-seeking behavior in animal models of addiction.
Advantages and Limitations for Lab Experiments
One of the major advantages of CPP-115 is its high potency and selectivity for 1-(4-Cyclobutylidenepiperidin-1-yl)-2-(4-fluorophenyl)ethanone aminotransferase. This makes it a valuable tool for studying the role of 1-(4-Cyclobutylidenepiperidin-1-yl)-2-(4-fluorophenyl)ethanone in the brain and for developing new therapies for neurological disorders. However, one limitation of CPP-115 is its relatively short half-life, which can make it difficult to study its long-term effects in animal models.
Future Directions
There are a number of future directions for research on CPP-115. One area of interest is the development of new therapies for epilepsy, anxiety disorders, and addiction based on the inhibition of 1-(4-Cyclobutylidenepiperidin-1-yl)-2-(4-fluorophenyl)ethanone aminotransferase. Another area of interest is the study of the long-term effects of CPP-115 on the brain and its potential for neuroprotection. Additionally, there is interest in developing new analogs of CPP-115 with improved pharmacokinetic properties and selectivity for 1-(4-Cyclobutylidenepiperidin-1-yl)-2-(4-fluorophenyl)ethanone aminotransferase.
Synthesis Methods
CPP-115 is synthesized through a multi-step process involving the reaction of cyclobutylamine with ethyl 4-fluorophenylacetate, followed by cyclization and subsequent reduction. The final product is then purified through multiple recrystallizations to obtain a high-purity compound suitable for research purposes.
properties
IUPAC Name |
1-(4-cyclobutylidenepiperidin-1-yl)-2-(4-fluorophenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FNO/c18-16-6-4-13(5-7-16)12-17(20)19-10-8-15(9-11-19)14-2-1-3-14/h4-7H,1-3,8-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIABHILCQNOSBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C2CCN(CC2)C(=O)CC3=CC=C(C=C3)F)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Cyclobutylidenepiperidin-1-yl)-2-(4-fluorophenyl)ethan-1-one |
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